molecular formula C13H13ClN2O2 B12463521 3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4h)-one

3-(Chloromethyl)-4-(4-(dimethylamino)benzylidene)isoxazol-5(4h)-one

Cat. No.: B12463521
M. Wt: 264.71 g/mol
InChI Key: KYITTZMWROUXQW-UHFFFAOYSA-N
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Description

(4E)-3-(chloromethyl)-4-{[4-(dimethylamino)phenyl]methylidene}-1,2-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chloromethyl group, a dimethylamino-substituted phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(chloromethyl)-4-{[4-(dimethylamino)phenyl]methylidene}-1,2-oxazol-5-one typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethyl group: This step often involves the chloromethylation of the oxazole ring using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.

    Attachment of the dimethylamino-substituted phenyl group: This can be done through a condensation reaction between the oxazole intermediate and a dimethylamino-substituted benzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(chloromethyl)-4-{[4-(dimethylamino)phenyl]methylidene}-1,2-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acids, while reduction may produce oxazoline derivatives. Substitution reactions can lead to a wide range of functionalized oxazoles with different substituents.

Scientific Research Applications

(4E)-3-(chloromethyl)-4-{[4-(dimethylamino)phenyl]methylidene}-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-3-(chloromethyl)-4-{[4-(dimethylamino)phenyl]methylidene}-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-3-(chloromethyl)-4-{[4-(dimethylamino)phenyl]methylidene}-1,2-oxazol-5-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

3-(chloromethyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-16(2)10-5-3-9(4-6-10)7-11-12(8-14)15-18-13(11)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYITTZMWROUXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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